

Biological activities of 4-Chloro-5-nitrophthalimide derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-5-nitrophthalimide

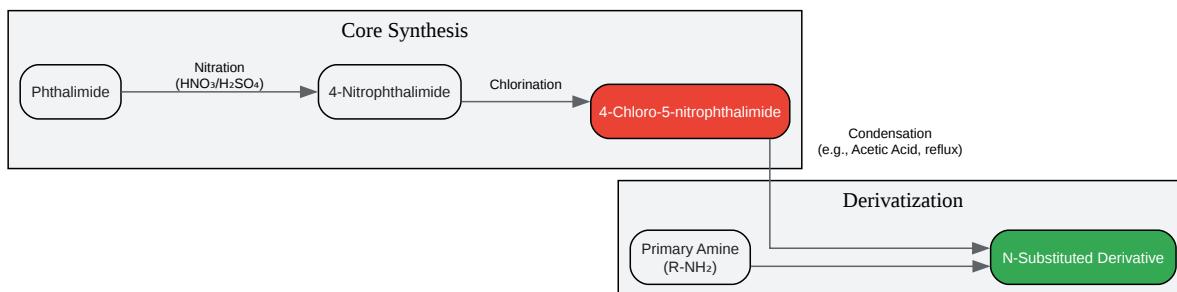
Cat. No.: B105616

[Get Quote](#)

An In-Depth Technical Guide to the Biological Activities of **4-Chloro-5-nitrophthalimide** Derivatives

Abstract

The phthalimide scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.^[1] This guide focuses on a specific, highly functionalized class: **4-chloro-5-nitrophthalimide** derivatives. The introduction of electron-withdrawing chloro and nitro groups onto the phthalimide ring system creates a unique electronic and steric profile, rendering these compounds versatile intermediates for synthesizing novel therapeutic agents.^{[2][3]} We will explore the synthesis, mechanisms of action, and key biological activities of these derivatives, including their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This document serves as a technical resource, providing not only a review of the field but also actionable experimental protocols and frameworks for researchers engaged in drug discovery.


The 4-Chloro-5-nitrophthalimide Scaffold: Synthesis and Rationale

The strategic importance of the **4-chloro-5-nitrophthalimide** core lies in its synthetic versatility. The phthalimide structure itself provides a rigid, hydrophobic pharmacophore that can readily cross biological membranes.^[1] The nitro and chloro substituents are critical for modulating the molecule's reactivity and biological interactions.

- **Electron-Withdrawing Nature:** The nitro group (NO_2) is a powerful electron-withdrawing group. This electronic feature is crucial in many nitroaromatic compounds that exhibit anticancer or antimicrobial properties, often through mechanisms involving bioreduction or by enhancing interactions with biological targets.[4][5]
- **Synthetic Handle:** The chloro (Cl) group serves as an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities to further explore the structure-activity relationship (SAR).[6]

General Synthesis Pathway

The synthesis of N-substituted **4-chloro-5-nitrophthalimide** derivatives typically follows a multi-step pathway, starting from phthalimide or phthalic anhydride. A common approach involves the nitration of phthalimide, followed by chlorination and subsequent condensation with a primary amine to yield the final N-substituted derivative.[7][8][9]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of N-substituted **4-chloro-5-nitrophthalimide** derivatives.

Experimental Protocol: Synthesis of 4-Nitrophthalimide

This protocol is adapted from established methods for the nitration of phthalimide.[9][10]

Objective: To synthesize 4-nitrophthalimide as a precursor to **4-chloro-5-nitrophthalimide**.

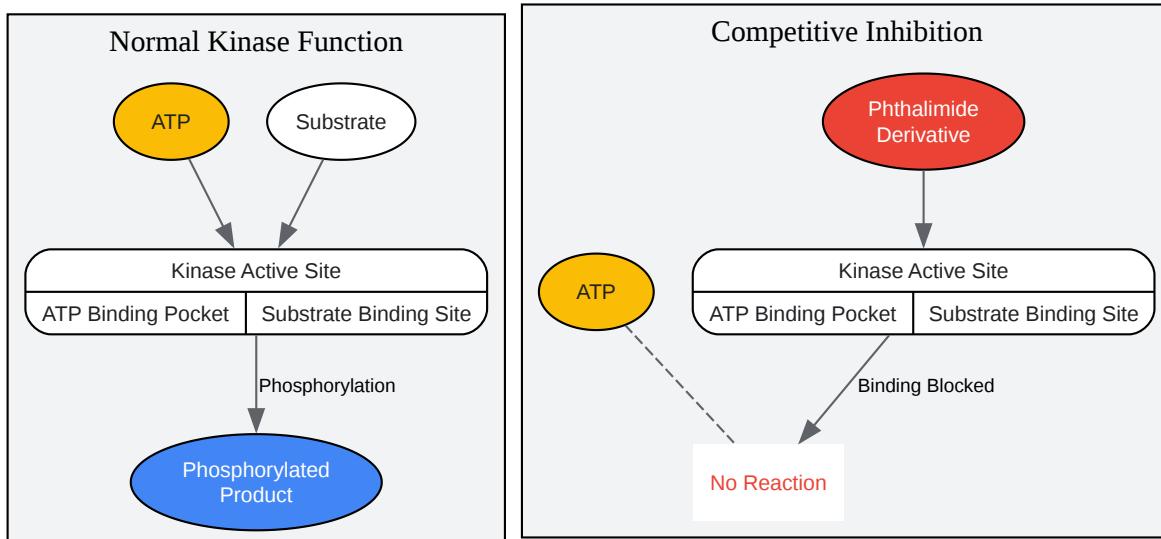
Materials:

- Phthalimide
- Fuming Nitric Acid (sp. gr. 1.50)
- Concentrated Sulfuric Acid (sp. gr. 1.84)
- Cracked ice and Ice water
- 95% Ethyl Alcohol
- Beakers, magnetic stirrer, ice bath, Büchner funnel

Procedure:

- In a 3-L beaker, add 1.4 L of concentrated H_2SO_4 . Cool the acid in an ice bath.
- Slowly and carefully, add 240 mL of fuming HNO_3 to the sulfuric acid while maintaining the temperature of the mixed acids below 15°C.
- Once the acid mixture is cooled to 12°C, begin adding 200 g of phthalimide in portions, stirring vigorously. Ensure the reaction temperature is maintained between 10°C and 15°C throughout the addition.
- After all the phthalimide has been added, allow the reaction mixture to warm to room temperature by letting the ice in the bath melt. Let it stand overnight.
- Pour the resulting clear, pale yellow solution slowly and with vigorous stirring onto approximately 4.5 kg of cracked ice. The temperature must not exceed 20°C.
- Filter the precipitated crude product using a cloth-lined Büchner funnel. Press the cake as dry as possible.
- Wash the crude product by re-suspending it in 2 L of ice water and filtering again. Repeat this washing step four times to remove residual acid.

- Air-dry the crude product.
- Purify the crude 4-nitrophthalimide by recrystallization from approximately 3 L of 95% ethyl alcohol to yield the final product, which typically presents as a yellow powder.[11]


Validation: The purity and identity of the product should be confirmed by measuring its melting point (literature: ~198°C) and through spectroscopic analysis (e.g., IR, NMR).[10]

Anticancer Activity

Nitroaromatic compounds are a well-established class of anticancer agents.[4] Their mechanism often involves the bioreductive activation of the nitro group under the hypoxic conditions prevalent in solid tumors, leading to the formation of cytotoxic reactive nitrogen species. Derivatives of **4-chloro-5-nitrophthalimide** are being investigated as potential kinase inhibitors and cytotoxic agents.[12][13]

Mechanism of Action: Kinase Inhibition

Many modern anticancer drugs function by inhibiting protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling growth, proliferation, and survival. Phthalimide derivatives have been designed as ATP-competitive kinase inhibitors, where the imide moiety forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding site, preventing the enzyme from performing its function.[14] The varied substituents on the N-position of the phthalimide can then be tailored to interact with other regions of the binding pocket to enhance potency and selectivity.[6]

[Click to download full resolution via product page](#)

Caption: Competitive inhibition of a protein kinase by a **4-chloro-5-nitrophthalimide** derivative.

Data Presentation: In Vitro Cytotoxicity

The initial screening of potential anticancer compounds involves assessing their cytotoxicity against a panel of human cancer cell lines.[15][16] The half-maximal inhibitory concentration (IC_{50}) is the standard metric used to quantify a compound's potency.

Table 1: Illustrative Cytotoxicity Data for Hypothetical Derivatives

Compound ID	Derivative 'R' Group	Cancer Cell Line	IC ₅₀ (µM)[17][18]
CND-1	-CH ₂ -Phenyl	MCF-7 (Breast)	8.5
CND-2	-CH ₂ -(4-methoxyphenyl)	A549 (Lung)	12.2
CND-3	-CH ₂ -(4-chlorophenyl)	HCT-116 (Colon)	6.1
CND-4	-CH ₂ -(pyridin-4-yl)	HepG2 (Liver)	7.9

| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 0.9 |

Note: Data are hypothetical for illustrative purposes, based on typical values observed for novel small molecule inhibitors.[17]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[19][18]

Objective: To determine the IC₅₀ value of a **4-chloro-5-nitrophthalimide** derivative against a cancer cell line.

Materials:

- Human cancer cell line (e.g., MCF-7)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Test compound stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- 96-well plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium from each well and add 150 μ L of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens.^[20] Nitro-heteroaromatic compounds have shown promise in this area.^[21] The **4-chloro-5-nitrophthalimide** scaffold can be used to generate derivatives with potential activity against a range of bacteria.^[22]

Mechanism of Action

The antimicrobial action of many nitroaromatic compounds is linked to the reduction of the nitro group by bacterial nitroreductases. This process generates reactive intermediates, such as nitroso and hydroxylamino derivatives, which can induce oxidative stress and damage critical

biomolecules like DNA, proteins, and lipids, ultimately leading to cell death. The specific substituents on the phthalimide ring can influence uptake, target interaction, and the efficiency of this reductive activation within the bacterial cell.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[\[23\]](#)[\[24\]](#)[\[25\]](#) It is a key parameter for evaluating the potency of a new antimicrobial compound.

Table 2: Illustrative Antimicrobial Activity Data for Hypothetical Derivatives

Compound ID	Derivative 'R' Group	Staphylococcus aureus MIC (µg/mL)	Escherichia coli MIC (µg/mL)
CND-5	-Propyl	32	64
CND-6	-Hexyl	16	32
CND-7	-(2-hydroxyethyl)	64	>128
CND-8	-Benzyl	8	16

| Ciprofloxacin | (Reference Drug) | 0.5 | 0.25 |

Note: Data are hypothetical for illustrative purposes.

Experimental Protocol: Broth Microdilution MIC Assay

This method is a gold standard for determining the MIC of a compound against bacteria.[\[24\]](#)
[\[26\]](#)

Objective: To determine the MIC of a **4-chloro-5-nitrophthalimide** derivative against a bacterial strain.

Materials:

- Bacterial strain (e.g., S. aureus ATCC 29213)

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Test compound stock solution (in DMSO)
- Bacterial inoculum standardized to $\sim 5 \times 10^5$ CFU/mL
- Sterile 96-well microtiter plates
- Incubator (35°C)

Procedure:

- Compound Dilution: Add 50 μ L of CAMHB to all wells of a 96-well plate. Add 50 μ L of the test compound stock (at 2x the highest desired concentration) to the first column of wells.
- Serial Dilution: Perform a two-fold serial dilution by transferring 50 μ L from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 μ L from the last column. This creates a gradient of compound concentrations.
- Controls: Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
- Inoculation: Add 50 μ L of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 μ L.
- Incubation: Cover the plate and incubate at 35°C for 18-24 hours.
- Reading the MIC: After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[\[24\]](#)

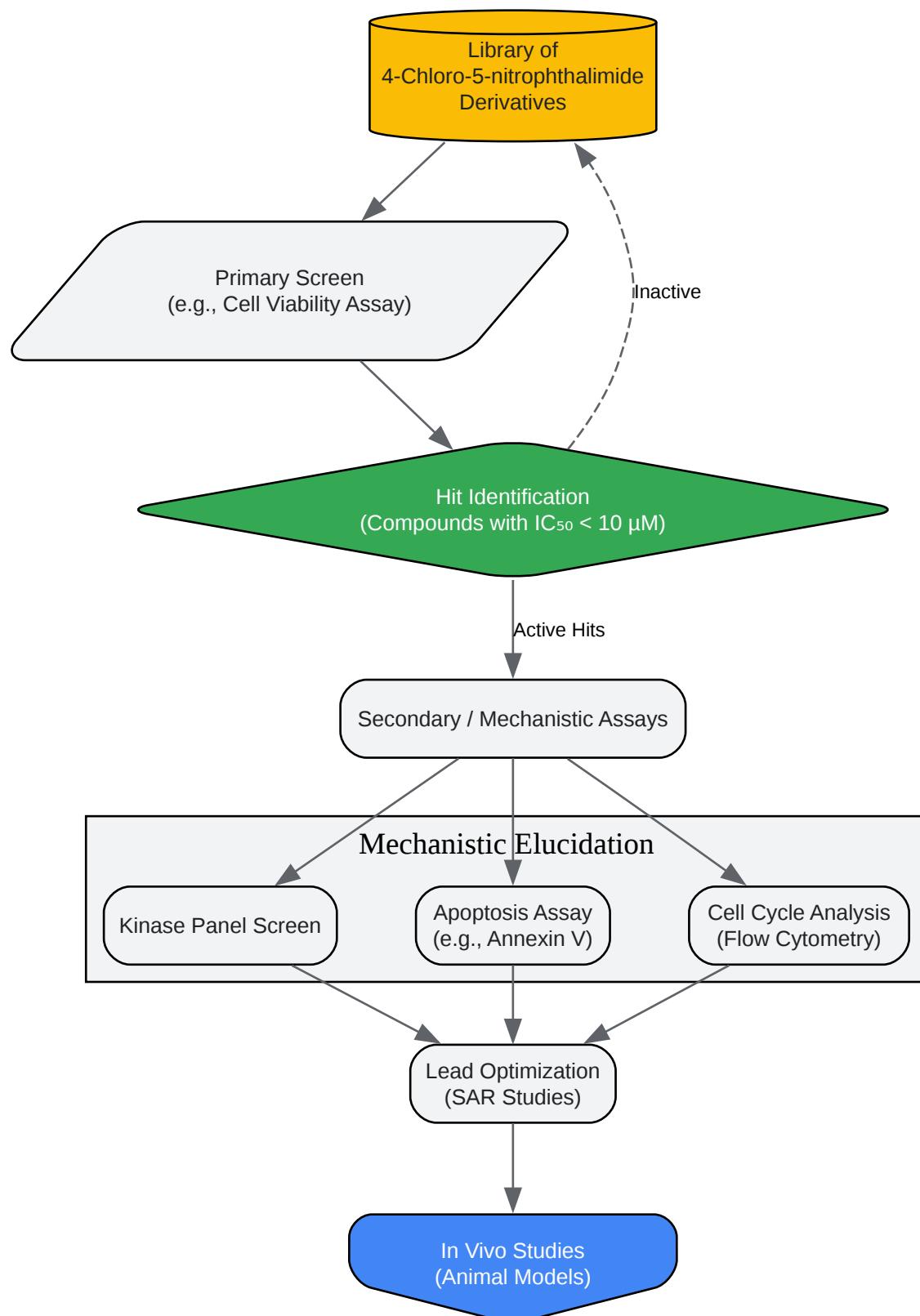
Enzyme Inhibition

Beyond kinase inhibition in cancer, phthalimide derivatives can be designed to target other enzymes relevant to various diseases.[\[27\]](#) The general principles of enzyme inhibition studies are crucial for elucidating the mechanism of action of new drug candidates.[\[28\]](#)[\[29\]](#)[\[30\]](#)

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of a compound against a purified enzyme.[\[31\]](#)

Objective: To determine the IC_{50} and mode of inhibition of a compound against a target enzyme.


Materials:

- Purified enzyme of interest
- Specific substrate for the enzyme
- Assay buffer (optimized for pH and ionic strength)
- Test compound and a known inhibitor (positive control)
- 96-well plate (e.g., UV-transparent or black, depending on detection method)
- Microplate reader (for absorbance, fluorescence, or luminescence)

Procedure:

- IC_{50} Determination: a. In a 96-well plate, add assay buffer, a fixed concentration of the enzyme, and varying concentrations of the test inhibitor (via serial dilution). b. Pre-incubate the enzyme and inhibitor for 10-15 minutes at the optimal temperature to allow for binding. [\[31\]](#) c. Initiate the reaction by adding a fixed concentration of the substrate (typically at or near its K_m value). d. Monitor the reaction progress by measuring the signal (e.g., absorbance of the product) over time. e. Calculate the initial reaction velocity (V_0) for each inhibitor concentration. f. Plot the percentage of inhibition (relative to a no-inhibitor control) against the inhibitor concentration to determine the IC_{50} value.
- Mechanism of Action (MOA) Study: a. Perform the enzyme activity assay using multiple, fixed concentrations of the inhibitor while varying the substrate concentration for each inhibitor concentration.[\[30\]](#) b. Determine the initial velocity (V_0) for each combination of substrate and inhibitor. c. Analyze the data using double-reciprocal plots, such as the Lineweaver-Burk plot ($1/V_0$ vs. $1/[S]$). The pattern of the lines will indicate the mode of

inhibition (competitive, non-competitive, etc.).[31] For example, lines that intersect on the y-axis are characteristic of competitive inhibition.

[Click to download full resolution via product page](#)

Caption: A logical workflow for screening **4-chloro-5-nitrophthalimide** derivatives for anticancer activity.

Conclusion and Future Directions

Derivatives of **4-chloro-5-nitrophthalimide** represent a promising and synthetically accessible class of compounds with significant potential in drug discovery. Their tunable electronic properties and the capacity for diverse functionalization make them ideal candidates for developing novel anticancer, antimicrobial, and enzyme-inhibiting agents. The experimental protocols and strategic frameworks provided in this guide offer a robust starting point for researchers aiming to explore the vast therapeutic potential of this chemical scaffold. Future work should focus on expanding derivative libraries to refine structure-activity relationships, identifying specific molecular targets through advanced proteomics and biochemical assays, and advancing the most promising lead compounds into preclinical and *in vivo* models.

References

- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. *Nature Protocols*.
- Balouiri, M., Sadiki, M., & Ibsouda, S. K. (2016). Methods for *in vitro* evaluating antimicrobial activity: A review. *Journal of Pharmaceutical Analysis*.
- World Organisation for Animal Health. (2012). *LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING*.
- APEC. (n.d.). *Antimicrobial Susceptibility Testing*.
- Integra Biosciences. (2021). *Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods*.
- Leskovac, V. (2021). A standard operating procedure for an enzymatic activity inhibition assay. *European Biophysics Journal*.
- Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. *Journal of Pharmaceutical Sciences and Research*.
- Yilmaz, I., et al. (2022). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, *Anastrepha suspensa* (Loew). *MDPI*.
- Semantic Scholar. (n.d.). *Bioassays for anticancer activities*.
- McCauley, J., Zivanovic, A., & Skropeta, D. (2013). *Bioassays for anticancer activities. Methods in Molecular Biology*.

- El-Naggar, A. M., et al. (2022). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. National Institutes of Health.
- Organic Chemistry Portal. (n.d.). Phthalimide synthesis.
- Chen, Y.-L., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega.
- ResearchGate. (2009). Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H₂O/EtOH mixtures.
- ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?
- ChemBK. (2024). **4-Chloro-5-nitrophthalimide**.
- ResearchGate. (2011). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens.
- ResearchGate. (2019). The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes.
- Organic Syntheses. (n.d.). 4-nitrophthalimide.
- Brieflands. (2012). Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety.
- Semantic Scholar. (2004). Synthesis of 4-nitrophthalimide.
- Tavares, L. C., et al. (2004). Synthesis of nitroaromatic compounds as potential anticancer agents. European Journal of Medicinal Chemistry.
- YiZheng HaiFan Chemical Co., Ltd. (n.d.). **4-chloro-5-nitrophthalimide**.
- PubChem. (n.d.). 4-Nitrophthalimide.
- Clavel, C. M., et al. (2015). Bioactive Cyclometalated Phthalimides: Design, Synthesis and Kinase Inhibition. National Institutes of Health.
- ResearchGate. (2012). Structure–Activity Relationships in Nitro-Aromatic Compounds.
- El-Aarag, B., et al. (2021). New phthalimide analog ameliorates CCl₄ induced hepatic injury in mice via reducing ROS formation, inflammation, and apoptosis. PubMed Central.
- PubMed. (2025). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells.
- Wsol, V., et al. (2004). Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19. PubMed.
- Thompson, A. M., et al. (2011). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][21][24]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Journal of Medicinal Chemistry.

- Kumar, D., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. National Institutes of Health.
- National Institutes of Health. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.
- Drug Design Org. (2005). Structure Activity Relationships (SAR).
- Gaballa, H. S., et al. (2022). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. MDPI.
- MDPI. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
- Figshare. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor.
- National Institutes of Health. (2016). Alternative Antimicrobial Approach: Nano-Antimicrobial Materials.
- MDPI. (2022). Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence.
- National Institutes of Health. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.
- National Institutes of Health. (2019). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms.
- MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.
- National Institutes of Health. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. [buildingblock.bocsci.com](https://www.buildingblock.bocsci.com) [buildingblock.bocsci.com]

- 3. chembk.com [chembk.com]
- 4. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4-nitrophthalimide | Semantic Scholar [semanticscholar.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioactive Cyclometalated Phthalimides: Design, Synthesis and Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 17. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole-Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 20. woah.org [woah.org]
- 21. mdpi.com [mdpi.com]
- 22. Alternative Antimicrobial Approach: Nano-Antimicrobial Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. apec.org [apec.org]
- 25. integra-biosciences.com [integra-biosciences.com]
- 26. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 27. Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Biological activities of 4-Chloro-5-nitrophthalimide derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105616#biological-activities-of-4-chloro-5-nitrophthalimide-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com